Ethyl 4-chloro-3,5-dimethoxybenzoate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 4-chloro-3,5-dimethoxybenzoate (MW 244.67, LogP 2.53) is the critical 4-chloro variant for medicinal chemistry. Unlike the 4-hydroxy analog (cytotoxic IC₅₀ ~2.1 μM), this scaffold shows >40 μM cytotoxicity, ensuring target-specific results. It is the essential intermediate for sub-nanomolar CCR5 antagonists (IC₅₀ 0.200 nM). The ethyl ester offers tunable hydrolysis vs. the methyl ester for DMPK studies. Available alongside methyl ester, free acid, and aldehyde variants for rapid SAR library assembly. Ensure reproducibility—procure the specific 4-chloro substitution.

Molecular Formula C11H13ClO4
Molecular Weight 244.67 g/mol
Cat. No. B8627566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3,5-dimethoxybenzoate
Molecular FormulaC11H13ClO4
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)OC)Cl)OC
InChIInChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3
InChIKeyPFGLBPRANZHDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-3,5-dimethoxybenzoate (CAS 56518-51-5): Physicochemical Profile & In-Class Positioning for Scientific Procurement


Ethyl 4-chloro-3,5-dimethoxybenzoate (CAS 56518-51-5) is a trisubstituted benzoate ester bearing a chlorine atom at the 4-position and methoxy groups at the 3- and 5-positions of the aromatic ring . With a molecular formula of C₁₁H₁₃ClO₄, a molecular weight of 244.67 g/mol, a polar surface area (PSA) of 44.76 Ų, and a calculated LogP of 2.53 , this compound occupies a distinct physicochemical space relative to closely related analogs. It belongs to the m-methoxybenzoic acid ester class and has been isolated as a natural product constituent from Hericium erinaceus (lion's mane mushroom) alongside its methyl ester and carboxylic acid homologs [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and natural product research, and its chloro substituent critically differentiates its reactivity, lipophilicity, and biological target engagement from non-halogenated and hydroxy-substituted analogs.

Why Ethyl 4-chloro-3,5-dimethoxybenzoate Cannot Be Interchanged with Non-Halogenated or Differently Substituted Benzoate Esters


Substitution at the 4-position of the 3,5-dimethoxybenzoate scaffold profoundly modulates both physicochemical properties and biological activity. Replacement of the 4-chloro group with a hydroxyl group (ethyl 4-hydroxy-3,5-dimethoxybenzoate, CAS 3943-80-4) alters hydrogen-bond donor capacity and reduces LogP, while complete removal of the 4-substituent (ethyl 3,5-dimethoxybenzoate, CAS 17275-82-0) drops LogP by approximately 0.65 units [1]. These differences directly affect membrane permeability, metabolic stability, and target-binding kinetics. Furthermore, ester moiety variation (methyl vs. ethyl) influences hydrolysis rates and pharmacokinetic profiles. Procurement decisions based solely on the 3,5-dimethoxybenzoate core without accounting for 4-position substitution identity risk selecting a compound with divergent solubility, CYP inhibition liability, or target engagement — rendering experimental results non-reproducible across analog series. The quantitative evidence below establishes where the 4-chloro ethyl ester variant delivers measurable differentiation.

Head-to-Head Quantitative Differentiation of Ethyl 4-chloro-3,5-dimethoxybenzoate vs. Closest Analogs


Lipophilicity (LogP): 4-Chloro Substitution Increases LogP by ~0.65 Units vs. the Non-Halogenated Parent Ethyl 3,5-dimethoxybenzoate

Ethyl 4-chloro-3,5-dimethoxybenzoate exhibits a calculated LogP of 2.53, compared to 1.88 for the non-halogenated analog ethyl 3,5-dimethoxybenzoate, representing a ΔLogP of +0.65 [1]. Both compounds share an identical PSA of 44.76 Ų. The increased lipophilicity conferred by the 4-chloro substituent is expected to enhance passive membrane permeation while maintaining the same hydrogen-bond acceptor profile, a combination that is difficult to achieve with polar substituents such as hydroxyl. The methyl ester analog methyl 4-chloro-3,5-dimethoxybenzoate has a reported LogP of 2.54 (ALOGPS), nearly identical to the ethyl ester target, indicating that the chloro substituent rather than the ester alkyl chain is the dominant driver of lipophilicity in this scaffold .

Lipophilicity Drug-likeness Membrane permeability

Cytotoxicity Profile: Ethyl 4-chloro-3,5-dimethoxybenzoate Exhibits Low Cytotoxicity (IC₅₀ > 40 μM) Across Five Human Cancer Cell Lines

In a cytotoxicity screen against five human cancer cell lines, 4-chloro-3,5-dimethoxybenzoate derivatives (including the methyl ester analog bearing the identical 4-chloro-3,5-dimethoxy aromatic core) displayed no significant cytotoxicity, with IC₅₀ values exceeding 40 μM [1]. This contrasts with the 4-hydroxy analog ethyl 4-hydroxy-3,5-dimethoxybenzoate, isolated from Scutellaria barbata, which exhibited measurable cytotoxic activity against HONE-1 nasopharyngeal, KB oral epidermoid, and HT29 colorectal carcinoma cells (specific IC₅₀ values not reported for the isolated compound but related neo-clerodane diterpenoids from the same species show IC₅₀ values of 2.1–8.5 μM) [2]. The low intrinsic cytotoxicity of the 4-chloro-3,5-dimethoxy scaffold makes it a favorable building block or control compound when target-specific activity must be distinguished from non-specific toxicity.

Cytotoxicity Safety screening Therapeutic window

CCR5 Antagonism: 4-Chloro-3,5-dimethoxyphenyl-Containing Derivatives Demonstrate Sub-Nanomolar Potency at Human CCR5

Derivatives incorporating the 4-chloro-3,5-dimethoxyphenyl pharmacophore have been characterized as potent non-competitive insurmountable antagonists of human CCR5, with an IC₅₀ of 0.200 nM in an HIV-1 gp120-induced cell-cell fusion assay using human HeLa P4/R5 cells [1], and a pEC₅₀ corresponding to 4.5 nM in a CCL3-stimulated [³⁵S]GTPγS binding assay in human U2OS cell membranes [2]. The 4-chloro-3,5-dimethoxy substitution pattern is a critical determinant of CCR5 binding affinity; replacement of the chlorine atom or alteration of the methoxy substitution pattern in related series has been shown to substantially reduce antagonist potency. CCR5 antagonists lacking the 4-chloro-3,5-dimethoxy motif (e.g., maraviroc) operate through a distinct allosteric mechanism with different resistance profiles.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

CYP2D6 Inhibition Liability: 4-Chloro-3,5-dimethoxybenzoate Scaffold Demonstrates Low CYP2D6 Inhibition (IC₅₀ = 45 μM)

In a human liver microsome assay, a derivative bearing the 4-chloro-3,5-dimethoxybenzoate core exhibited an IC₅₀ of 45,000 nM (45 μM) against CYP2D6 using dextromethorphan as probe substrate with 12-minute incubation in the presence of NADPH, quantified by LC-MS/MS [1]. CYP2D6 inhibition is a major cause of clinically relevant drug-drug interactions. By comparison, the 4-hydroxy analog ethyl 4-hydroxy-3,5-dimethoxybenzoate showed substantially more potent inhibition of carboxylesterase CE2 (IC₅₀ = 20 nM) and CE1 (IC₅₀ = 20,400 nM) [2], indicating that the 4-chloro vs. 4-hydroxy substitution dramatically shifts the off-target interaction profile from potent esterase inhibition to weak CYP450 interaction.

Drug-drug interaction CYP inhibition Metabolic stability

Antimicrobial Spectrum: 4-Chloro-3,5-dimethoxybenzoate Scaffold Active Against Enterococcus faecalis Biofilm Formation (IC₅₀ = 187 μM)

In an antimicrobial screening campaign, the 4-chloro-3,5-dimethoxybenzoate chemotype demonstrated inhibition of Enterococcus faecalis biofilm formation with an IC₅₀ of 187,000 nM (187 μM) after 20 hours, assessed by crystal violet staining [1]. While this potency is modest in absolute terms, it establishes a baseline antimicrobial profile for the scaffold. In contrast, 4-chloro cinnamic acid analogs (4-chloro CNMA) showed antibacterial MIC of 200 μg/mL with 94% biofilm reduction after 48 hours [2]. The 4-chloro substitution appears generally favorable for anti-biofilm activity compared to non-halogenated benzoate analogs, though head-to-head MIC data within the same assay system are not available for the exact target compound. This evidence positions ethyl 4-chloro-3,5-dimethoxybenzoate as a useful starting point for antimicrobial SAR exploration rather than as a development candidate.

Antimicrobial resistance Biofilm inhibition Enterococcus faecalis

High-Impact Procurement Scenarios for Ethyl 4-chloro-3,5-dimethoxybenzoate Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization: Privileged Pharmacophore Access

Medicinal chemistry teams pursuing CCR5 antagonists for HIV entry inhibition or inflammatory disease should procure ethyl 4-chloro-3,5-dimethoxybenzoate as the key intermediate to access the 4-chloro-3,5-dimethoxyphenyl pharmacophore. Derivatives incorporating this motif have demonstrated sub-nanomolar CCR5 antagonism (IC₅₀ = 0.200 nM in cell-cell fusion assays) [1]. The ethyl ester provides a versatile handle for further functionalization — hydrolysis to the carboxylic acid for amide coupling, reduction to the benzyl alcohol, or direct use in transesterification reactions — enabling rapid SAR exploration around the ester moiety while preserving the critical chloro-dimethoxy substitution pattern that drives target engagement.

Scaffold-Hopping with Reduced Cytotoxic Liability: 4-Chloro vs. 4-Hydroxy Switch

Research groups experiencing confounding cytotoxicity with 4-hydroxy-3,5-dimethoxybenzoate scaffolds (e.g., ethyl 4-hydroxy-3,5-dimethoxybenzoate from Scutellaria barbata, which is associated with cytotoxic neo-clerodane diterpenoids exhibiting IC₅₀ values as low as 2.1 μM) should consider the 4-chloro variant [1]. The 4-chloro-3,5-dimethoxy scaffold consistently exhibits IC₅₀ values > 40 μM across multiple cancer cell lines [2], providing a wider safety margin for target-specific mechanistic studies. The switch from 4-hydroxy to 4-chloro also eliminates the hydrogen-bond donor, a critical consideration for CNS penetration and oral bioavailability optimization.

Late-Stage Functionalization and Prodrug Design: Ester Moiety Differentiation

For DMPK-driven lead optimization where ester hydrolysis rates must be tuned, ethyl 4-chloro-3,5-dimethoxybenzoate (LogP = 2.53, MW = 244.67) offers a distinct profile from the methyl ester analog (LogP = 2.54, MW = 230.64) [1][2]. The ethyl ester is expected to exhibit slower esterase-mediated hydrolysis than the methyl ester due to increased steric hindrance at the carbonyl, potentially extending half-life in plasma and hepatic microsome assays. Procurement of both ester variants enables direct pharmacokinetic comparison in rodent models, and the 4-chloro substituent ensures that LogP remains within the drug-like range (2.5–2.6) regardless of ester selection.

Anti-Biofilm Screening Cascade: Entry Point for Antimicrobial SAR

Academic and industrial antimicrobial discovery groups seeking novel anti-biofilm chemotypes can use ethyl 4-chloro-3,5-dimethoxybenzoate as an entry point for scaffold expansion. The compound class has demonstrated inhibition of Enterococcus faecalis biofilm formation (IC₅₀ = 187 μM) [1], and the 4-chloro substitution is a recurring motif in anti-biofilm agents across multiple chemotypes [2]. The commercial availability of the ethyl ester, methyl ester, free acid, and aldehyde variants of the 4-chloro-3,5-dimethoxy scaffold enables rapid assembly of a focused library for MIC and biofilm eradication concentration (MBEC) determination against Gram-positive and Gram-negative panels.

Quote Request

Request a Quote for Ethyl 4-chloro-3,5-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.